![molecular formula C8H4NNaO2S B13905822 Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
Sodium thieno[3,2-C]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is a compound that combines the properties of sodium hydride and thieno[3,2-c]pyridine-4-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid typically involves the reaction of sodium hydride with thieno[3,2-c]pyridine-4-carboxylic acid under controlled conditions. Sodium hydride is often used in its solid form and reacts with the carboxylic acid group of thieno[3,2-c]pyridine-4-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Sodium hydride acts as a reducing agent, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Sodium hydride acts as a strong base and reducing agent, facilitating various chemical transformations. Thieno[3,2-c]pyridine-4-carboxylic acid may interact with specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A related compound with different substitution patterns and reactivity.
Uniqueness
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is unique due to its combination of a strong base and reducing agent with a heterocyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
特性
分子式 |
C8H4NNaO2S |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
sodium;thieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);/q;+1/p-1 |
InChIキー |
LENGIHZPKXZGLS-UHFFFAOYSA-M |
正規SMILES |
C1=CN=C(C2=C1SC=C2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


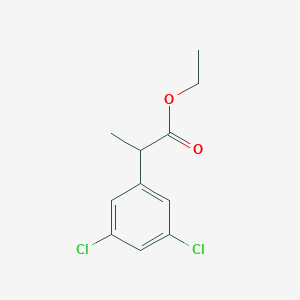
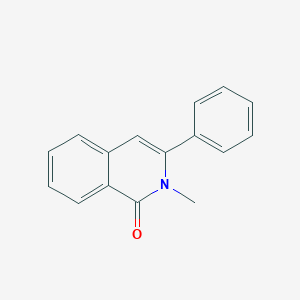
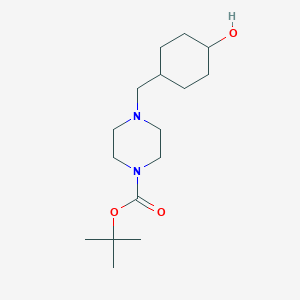
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)
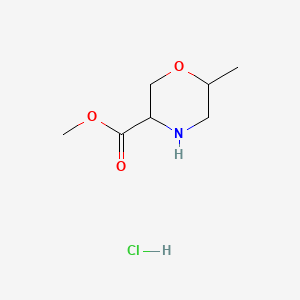
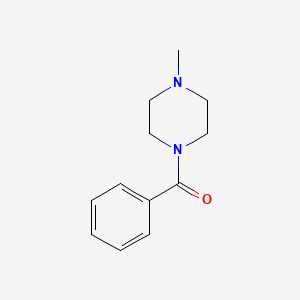
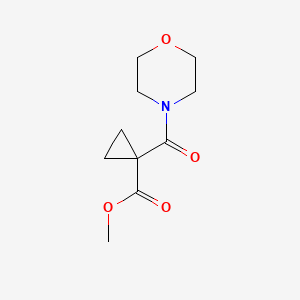




![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)
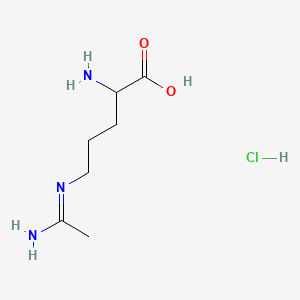
![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
